molecular formula C11H18N2 B1199230 2,5-Dimethyl-3-(2-methylbutyl)pyrazine CAS No. 72668-36-1

2,5-Dimethyl-3-(2-methylbutyl)pyrazine

Cat. No.: B1199230
CAS No.: 72668-36-1
M. Wt: 178.27 g/mol
InChI Key: ARMKFUTVMIEDJN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(2-methylbutyl)pyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their distinctive aromatic properties. This compound is often found in various natural sources and is known for its role in flavor and fragrance chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3-(2-methylbutyl)pyrazine can be synthesized through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the reaction of 2,5-dimethylpyrazine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(2-methylbutyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-3-(2-methylbutyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(2-methylbutyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This interaction can lead to various physiological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-(2-methylbutyl)pyrazine is unique due to its specific alkyl substitution pattern, which imparts distinct aromatic properties. This makes it particularly valuable in the flavor and fragrance industry, where subtle differences in molecular structure can lead to significant variations in sensory perception .

Properties

IUPAC Name

2,5-dimethyl-3-(2-methylbutyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMKFUTVMIEDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=NC(=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342124
Record name 2,5-Dimethyl-3-(2-methylbutyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72668-36-1
Record name 2,5-Dimethyl-3-(2-methylbutyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-dimethyl-3-(2-methylbutyl)pyrazine interact with Wasmannia auropunctata and what are the downstream effects?

A: this compound acts as an alarm pheromone component for Wasmannia auropunctata ants. [, , , ] Upon release, this compound triggers a complex behavioral response in the ants. Field studies demonstrate that it elicits both attraction and arrestment behaviors. [, ] This means ants are initially drawn towards the source of the pheromone but then exhibit a slowing or cessation of movement upon reaching it. This dual response likely serves to quickly alert and gather nearby ants in case of a threat while preventing overcrowding at the specific point of danger.

Q2: Are there differences in the response of Wasmannia auropunctata to different concentrations or blends of this compound?

A: Field experiments indicate that a 1 mg lure of this compound elicits the strongest response in Wasmannia auropunctata. [] Interestingly, studies comparing the attractiveness of lures containing different concentrations and blends of this compound with another alarm pheromone component, 3-methyl-2-(2-methylbutyl)pyrazine, did not find significant differences in the time taken to attract a specific number of ants. [] This suggests a potential lack of synergistic effects between these two compounds under the tested conditions, although further research is needed to confirm this.

Q3: What are the implications of the observed microhabitat preferences of Wasmannia auropunctata for its management?

A: Field trapping studies utilizing this compound have revealed a preference of Wasmannia auropunctata for arboreal microhabitats. [] This information is crucial for developing targeted control strategies. Focusing control efforts on trees and other elevated areas frequented by this ant species is likely to be more effective than generalized treatments. This targeted approach can lead to more efficient resource utilization and potentially minimize the impact on non-target organisms.

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